3-Methyl-4-(trifluoromethyl)benzonitrile

Description

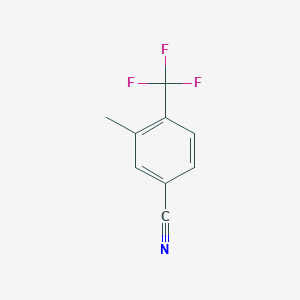

3-Methyl-4-(trifluoromethyl)benzonitrile is a fluorinated aromatic nitrile characterized by a methyl group at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position of the benzonitrile scaffold. The compound’s structure combines electron-withdrawing (-CF₃) and weakly electron-donating (-CH₃) substituents, creating unique electronic and steric properties.

Properties

IUPAC Name |

3-methyl-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N/c1-6-4-7(5-13)2-3-8(6)9(10,11)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVBDMCLGYHTFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10726749 | |

| Record name | 3-Methyl-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871571-28-7 | |

| Record name | 3-Methyl-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-Methyl-4-(trifluoromethyl)benzonitrile typically involves several steps:

Nitration and Reduction: The starting material, ortho-fluoro benzotrifluoride, undergoes nitration followed by reduction to form 3-trifluoromethyl-4-fluoroaniline.

Bromination and Diazotization: The intermediate is then brominated and subjected to a diazotization amine-removing reaction to yield 3-fluoro-4-trifluoromethyl bromobenzene.

Substitution Reaction: Finally, the bromine is replaced with a cyano group to produce this compound.

These reactions are typically carried out under mild conditions, making the process safe and suitable for industrial production.

Chemical Reactions Analysis

3-Methyl-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Oxidation and Reduction: It can undergo oxidation to form corresponding acids or reduction to form amines.

Arylcyanation: It participates in nickel-catalyzed arylcyanation reactions, which are useful in forming complex organic molecules.

Common reagents used in these reactions include bromine, cyano groups, and nickel catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as a key intermediate in the synthesis of diverse organic compounds, including pharmaceuticals and agrochemicals. Its trifluoromethyl group significantly influences the electronic properties of the resulting molecules, enhancing their biological activity .

- Nucleophilic Substitution Reactions : 3-Methyl-4-(trifluoromethyl)benzonitrile can participate in nucleophilic substitution reactions where the nitrile group can be replaced by various functional groups, allowing for the creation of new derivatives with tailored properties.

Biology

- Biological Activity : Derivatives of this compound are under investigation for their potential antimicrobial and anticancer properties. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with biological targets .

- Drug Development : The compound is studied for its role in developing drugs targeting specific receptors or enzymes. For instance, it has been implicated in research related to neuropeptide systems that regulate physiological processes such as stress responses and appetite control .

Medicine

- Synthesis of Pharmaceuticals : Notably, this compound is a precursor in the synthesis of fluvoxamine, an antidepressant used to treat major depressive disorder and anxiety disorders. Its incorporation into drug formulations is essential for enhancing therapeutic efficacy .

- Potential Drug Candidates : Research has highlighted its derivatives as promising candidates for new drug development due to their favorable pharmacokinetic properties and biological activities .

Industry

- Material Production : The compound is utilized in producing materials with specific characteristics such as high thermal stability and chemical resistance. These properties make it suitable for applications in coatings and polymers.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential therapeutic applications .

Case Study 2: Drug Development

Research focusing on fluvoxamine's synthesis highlighted the importance of this compound as an intermediate. The study demonstrated how modifications to the trifluoromethyl group could enhance drug efficacy and reduce side effects .

Mechanism of Action

The mechanism of action of 3-Methyl-4-(trifluoromethyl)benzonitrile and its derivatives involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of enzyme activities, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Comparison with Similar Benzonitrile Derivatives

Substituent Position and Functional Group Variations

The position and nature of substituents significantly influence the physicochemical and biological properties of benzonitrile derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Group Comparisons

*Calculated based on molecular formula.

Key Observations:

- Electron-Withdrawing Effects : The -CF₃ group in the target compound enhances electrophilicity at the nitrile group, comparable to -Cl (in 3-chloro-4-CF₃ analog) and -OCF₃ (in 3-fluoro-4-OCF₃ analog). However, -SCF₃ () introduces greater polarizability due to sulfur’s lone pairs .

- Steric Effects : The methyl group in the target compound imposes less steric hindrance than bulkier substituents (e.g., triazole rings in agrochemical derivatives, ).

Physicochemical Properties

Table 2: Physical Property Comparisons

Electronic and Spectroscopic Comparisons

- Fluorine-Induced Effects: The -CF₃ group in the target compound causes strong electron withdrawal, shifting absorption spectra compared to -OCH₃ or -NH₂ analogs. For instance, 3M4AB-CN (3-methyl-4-dimethylamino analog, ) shows red-shifted fluorescence under electric fields, whereas -CF₃ derivatives may exhibit blue shifts due to reduced conjugation .

- NMR Chemical Shifts : In analogs like 3-fluoro-4-methoxybenzonitrile (), the -CF₃ group deshields adjacent protons more significantly than -OCH₃ or -F .

Biological Activity

3-Methyl-4-(trifluoromethyl)benzonitrile, an organic compound with the molecular formula C9H6F3N, has garnered attention in various fields due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Overview

The compound is characterized by a trifluoromethyl group (-CF3) and a nitrile group (-CN) attached to a benzene ring. Its synthesis typically involves several steps, including nitration, reduction, bromination, and substitution reactions, which are carried out under mild conditions suitable for industrial applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively. This property facilitates interactions with intracellular targets, leading to modulation of enzyme activities and receptor binding .

Biological Activities

Research indicates that derivatives of this compound exhibit antimicrobial and anticancer properties. For instance, studies have shown that compounds containing the trifluoromethyl group can enhance the potency of drugs by improving their pharmacokinetic profiles and bioavailability .

Antimicrobial Activity

The compound has been evaluated for its potential antimicrobial effects. A study highlighted that certain derivatives showed significant inhibition against various bacterial strains, indicating a promising avenue for developing new antimicrobial agents .

Anticancer Activity

In anticancer research, derivatives of this compound have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways .

Case Studies

-

Antimicrobial Efficacy :

A study reported that a derivative of this compound exhibited an IC50 value of 20 µM against Staphylococcus aureus, showcasing its potential as an antimicrobial agent . -

Anticancer Properties :

In vitro studies indicated that certain analogs could reduce cell viability in breast cancer cell lines by over 50% at concentrations as low as 10 µM. These findings suggest that modifications to the trifluoromethyl group can significantly impact biological activity .

Comparative Analysis

A comparative analysis with similar compounds reveals distinct differences in biological activity and chemical behavior:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| This compound | Structure | Antimicrobial & Anticancer |

| 4-(Trifluoromethyl)benzonitrile | Structure | Moderate Anticancer Activity |

| 3-(Trifluoromethyl)benzonitrile | Structure | Low Antimicrobial Activity |

The unique positioning of the trifluoromethyl and nitrile groups in this compound contributes to its distinct reactivity and biological profile compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.